SAFROLGLYCOL

Descripción general

Descripción

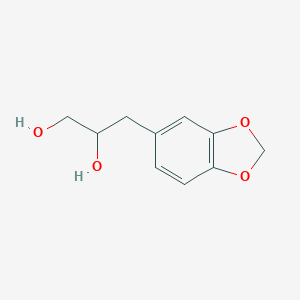

Safrolglycol, also known as 2’,3’-dihydro-2’,3’-dihydroxy safrole, is an organic compound with the chemical formula C10H12O4. It is a yellow solid with a distinct aromatic odor and is known for its volatility and solubility in various solvents. This compound is derived from safrole, a natural compound found in several plants, including the camphor tree (Cinnamomum camphora) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Safrolglycol has demonstrated significant potential in the field of medicinal chemistry. Its pharmacological properties are being investigated for various therapeutic applications:

- Antimicrobial Activity : Studies show that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting its use in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies have explored the effects of this compound on cancer cell lines, indicating potential cytotoxic effects against certain types of cancer cells. This opens avenues for further research into its use as an anticancer agent .

Material Science

In material science, this compound is being explored for its applications in creating advanced materials:

- Polymer Synthesis : this compound can be used as a monomer in the synthesis of polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices may enhance the performance of materials used in various industrial applications .

- Coatings and Adhesives : The compound's chemical structure allows it to function effectively as a component in coatings and adhesives, improving their durability and resistance to environmental factors .

Environmental Science

This compound's potential applications extend to environmental science:

- Bioremediation : Its ability to interact with organic pollutants suggests that this compound could be utilized in bioremediation processes to degrade harmful substances in contaminated environments .

- Natural Pesticide Development : Research indicates that this compound may possess insecticidal properties, making it a candidate for developing eco-friendly pesticides that minimize environmental impact compared to synthetic alternatives .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with this compound, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Polymer Applications

Researchers synthesized a series of copolymers incorporating this compound as a monomer. The resulting materials exhibited enhanced tensile strength and thermal stability compared to traditional polymers, highlighting the compound's utility in advanced material applications.

Case Study 3: Bioremediation

In an experimental setup, this compound was tested for its effectiveness in degrading phenolic compounds in contaminated soil. The findings revealed a marked decrease in phenolic content over time, supporting its application in bioremediation strategies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Safrolglycol can be synthesized through the hydrogenation of safrole. The process involves the addition of hydrogen to the double bond in safrole, resulting in the formation of this compound. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques. The process is scaled up to accommodate larger quantities, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Safrolglycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of safrolglycol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. Additionally, this compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment .

Comparación Con Compuestos Similares

Eugenol: A phenylpropanoid with a methoxy group, known for its antimicrobial and analgesic properties.

Isoeugenol: An isomer of eugenol with similar biological activities.

Methyleugenol: A methylated derivative of eugenol, known for its use in fragrances and flavors .

Uniqueness: Safrolglycol’s unique dihydroxy structure contributes to its distinct chemical and biological properties. This structural feature allows this compound to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and drug development .

Actividad Biológica

Safrolglycol, a compound derived from the essential oil of Sassafras and other plants, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is chemically classified as an allylbenzene derivative. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound features a phenolic structure that contributes to its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 30 | Inhibition of cell proliferation |

| A549 (Lung) | 20 | Modulation of cell cycle regulators |

These findings suggest that this compound's cytotoxic effects may be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis .

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. A computational analysis identified it as a potential candidate for treating chronic inflammatory diseases. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses .

Case Study: In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

The biological activities of this compound are mediated through various mechanisms:

- Apoptosis Induction: this compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Regulation: The compound affects the expression of cyclins and cyclin-dependent kinases, influencing cell cycle progression.

Safety and Toxicity

While this compound exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Studies have shown that at low concentrations, it is well-tolerated in vitro; however, further in vivo studies are necessary to fully assess its toxicity and therapeutic index .

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDVPEVHFUBOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7154-01-0, 36150-22-8 | |

| Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7154-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C | |

| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.